molecular formula C24H15Cl2FO5 B12200744 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12200744
M. Wt: 473.3 g/mol
InChI Key: CNIMJOSVFNJICF-UYOCIXKTSA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes benzodioxin, benzofuran, and chlorofluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzodioxin and benzofuran intermediates. These intermediates are then subjected to a series of reactions, including halogenation, alkylation, and condensation reactions, under controlled conditions to yield the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran compounds.

Scientific Research Applications

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in cancer treatment, it may inhibit the activity of certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorobenzyl)oxy]-1-benzofuran-3(2H)-one: is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H15Cl2FO5

Molecular Weight

473.3 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chloro-6-fluorophenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H15Cl2FO5/c25-15-6-13(24-14(7-15)10-29-12-31-24)8-22-23(28)17-5-4-16(9-21(17)32-22)30-11-18-19(26)2-1-3-20(18)27/h1-9H,10-12H2/b22-8-

InChI Key

CNIMJOSVFNJICF-UYOCIXKTSA-N

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)F)OCO1

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=CC=C5Cl)F)OCO1

Origin of Product

United States

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